2,4,5,8-Tetramethylquinoline
Overview
Description
2,4,5,8-Tetramethylquinoline is an organic compound with the molecular formula C13H15N. It is a derivative of quinoline, characterized by the presence of four methyl groups at the 2, 4, 5, and 8 positions on the quinoline ring. This compound is known for its light purple crystalline solid form and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5,8-Tetramethylquinoline can be synthesized through the reaction of dimethyl aniline with sulfonic acid, followed by alkylation of the resulting product . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the quinoline ring structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,8-Tetramethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which have diverse applications in chemical research and industry.
Scientific Research Applications
2,4,5,8-Tetramethylquinoline is utilized in several scientific research fields, including:
Biology: The compound is used in the development of fluorescent dyes and indicators for biological assays.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4,5,8-Tetramethylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,2,4-Trimethylhydroquinoline: Another methylated quinoline derivative used in similar applications.
Quinoline: The parent compound of 2,4,5,8-Tetramethylquinoline, widely used in the synthesis of various pharmaceuticals and agrochemicals.
Tetrahydroquinoline: A reduced form of quinoline with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2,4,5,8-tetramethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBUUXBVSUJONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479449 | |
Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39581-63-0 | |
Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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